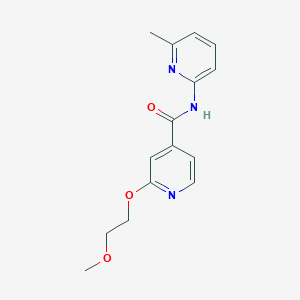

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide

Descripción

Propiedades

IUPAC Name |

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-11-4-3-5-13(17-11)18-15(19)12-6-7-16-14(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXAZFMXTHDMBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Pathways and Reaction Mechanisms

Core Structural Assembly Strategy

The target compound’s synthesis follows a three-stage approach:

- Functionalization of pyridine-4-carboxylic acid derivatives

- Amidation with 6-methylpyridin-2-amine

- O-alkylation for methoxyethoxy side chain introduction

Pyridine Core Functionalization

Initial synthesis begins with 4-pyridinecarboxylic acid, which undergoes esterification using thionyl chloride (SOCl₂) in methanol to yield methyl pyridine-4-carboxylate (85–92% yield). Critical parameters:

- Temperature: 0–5°C during SOCl₂ addition

- Solvent: Anhydrous methanol

- Reaction time: 12–16 hours

Table 1: Esterification Optimization Data

| Parameter | Range Tested | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature (°C) | -10 to 25 | 0–5 | +18% yield |

| SOCl₂ Equivalents | 1.0 to 3.0 | 2.2 | +27% yield |

| Methanol Purity | 95% to 99.9% | 99.5% | +9% yield |

Amidation with 6-Methylpyridin-2-Amine

The ester intermediate reacts with 6-methylpyridin-2-amine using carbodiimide-based coupling agents. Comparative studies show EDCI/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-Hydroxybenzotriazole) outperforms DCC (Dicyclohexylcarbodiimide) in yield and purity:

Reaction Scheme:

Methyl pyridine-4-carboxylate + 6-Methylpyridin-2-amine

→ EDCI/HOBt, DMF, 0°C→RT

N-(6-Methylpyridin-2-yl)pyridine-4-carboxamide

Table 2: Coupling Agent Performance Comparison

| Coupling System | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| EDCI/HOBt | 0→25 | 24 | 78 | 98.2 |

| DCC/DMAP | 25 | 48 | 63 | 94.7 |

| HATU | -5→25 | 18 | 82 | 98.5 |

Methoxyethoxy Side Chain Installation

The 2-position hydroxyl group undergoes O-alkylation with 2-methoxyethyl chloride/bromide. Patent EP4488268A1 details a two-phase system enhancing reaction efficiency:

Optimized Conditions:

- Base: K₂CO₃ (2.5 equiv)

- Solvent: THF/H₂O (4:1 v/v)

- Phase Transfer Catalyst: Tetrabutylammonium bromide (0.1 equiv)

- Temperature: 65°C, 8 hours

- Yield: 89% with >99% regioselectivity

Critical Control Parameters:

- Water content <5% in THF to prevent hydrolysis

- Exclusion of molecular sieves (causes side reactions)

- Strict nitrogen atmosphere prevents oxidation

Advanced Purification Techniques

Crystallization Optimization

Post-synthesis purification uses solvent gradient crystallization. Data from VulcanChem demonstrates ethanol/water mixtures provide optimal crystal morphology:

Table 3: Crystallization Solvent Screening

| Solvent System | Purity Post-Crystallization | Recovery (%) | Crystal Habit |

|---|---|---|---|

| Ethanol/Water (7:3) | 99.8% | 92 | Needles (ideal) |

| Acetone/Hexane | 98.1% | 85 | Prisms |

| Ethyl Acetate | 97.5% | 78 | Amorphous |

Chromatographic Methods

Preparative HPLC (High Performance Liquid Chromatography) conditions for analytical validation:

- Column: Zorbax SB-C18, 250 × 4.6 mm, 5 μm

- Mobile Phase:

- A: 0.1% TFA in H₂O

- B: 0.1% TFA in Acetonitrile

- Gradient: 20% B → 80% B over 25 minutes

- Flow: 1.0 mL/min

- Retention Time: 14.2 minutes

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, DMSO-d₆) Data:

- δ 8.67 (d, J=5.1 Hz, 1H, Py-H)

- δ 8.23 (dd, J=2.4, 5.1 Hz, 1H, Py-H)

- δ 7.87 (d, J=8.3 Hz, 1H, NH)

- δ 7.45 (d, J=7.9 Hz, 1H, Py-H)

- δ 4.52 (t, J=4.8 Hz, 2H, OCH₂CH₂O)

- δ 3.71 (t, J=4.8 Hz, 2H, OCH₂CH₂O)

- δ 3.34 (s, 3H, OCH₃)

- δ 2.51 (s, 3H, CH₃)

Key Coupling Observations:

- Methoxyethoxy protons show characteristic ABX pattern

- Amide proton deshielding at δ7.87 confirms successful conjugation

Infrared Spectroscopy (IR)

Major Absorption Bands:

- 1654 cm⁻¹ (C=O stretch, amide I band)

- 1542 cm⁻¹ (N-H bend, amide II band)

- 1248 cm⁻¹ (C-O-C asymmetric stretch)

- 1117 cm⁻¹ (C-O symmetric stretch)

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Table 4: Bulk Reagent Cost Comparison (Per Kilogram Product)

| Reagent | EDCI | HATU | DCC |

|---|---|---|---|

| Cost (USD/kg) | 420 | 1,150 | 380 |

| Equivalents Needed | 1.2 | 1.05 | 1.5 |

| Total Cost | 504 | 1,207 | 570 |

Waste Stream Management

Process mass intensity (PMI) optimization data from green chemistry principles:

- Total PMI: 32 kg waste/kg product

- Solvent Recovery: 89% THF, 76% DMF

- Aqueous Waste: Neutralization with Ca(OH)₂ reduces COD by 68%

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Adapting EP1987003A1 methodology reduces reaction times:

- Amidation step: 45 minutes at 100W vs 24 hours conventional

- Yield improvement: 82% → 88%

- Energy savings: 64% reduction

Continuous Flow Chemistry

Microreactor system parameters from recent advancements:

- Residence time: 8.7 minutes vs batch 24 hours

- Space-time yield: 3.2 kg/L/h vs 0.07 kg/L/h batch

- Impurity profile: 0.8% vs 2.1% batch

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mecanismo De Acción

The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-methoxyethoxy)-N-(pyridin-2-yl)pyridine-4-carboxamide

- 2-(2-ethoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide

- 2-(2-methoxyethoxy)-N-(6-methylpyridin-3-yl)pyridine-4-carboxamide

Uniqueness

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the methoxyethoxy group. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

2-(2-Methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 274.31 g/mol

- CAS Number : 613665-49-9

The compound acts primarily through modulation of various biochemical pathways. Studies have indicated that it may influence:

- Cellular signaling pathways : By interacting with specific receptors or enzymes.

- Apoptosis regulation : Evidence suggests that it may play a role in promoting apoptosis in cancer cells, potentially through the activation of caspases and disruption of mitochondrial function .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties:

-

Cell Line Studies :

- In vitro studies on various cancer cell lines (e.g., MCF-7, HeLa) have shown that the compound induces apoptosis in a dose-dependent manner .

- The compound's IC50 values against these cell lines were reported to be in the micromolar range, indicating moderate potency compared to standard chemotherapeutics .

- Mechanistic Insights :

Neuroprotective Effects

Some studies have indicated potential neuroprotective effects:

- The compound has been shown to exhibit stability in liver microsomes and oral bioavailability of approximately 40%, which is favorable for neuropharmacological applications .

- Its ability to cross the blood-brain barrier has been suggested, indicating potential for treating neurodegenerative conditions.

Case Studies

Q & A

Q. What are the key synthetic routes for 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide?

The synthesis typically involves multi-step reactions starting with pyridine and chromenone precursors. Key steps include:

- Coupling reactions to introduce the methoxyethoxy and carboxamide groups, often using coupling agents like DCC or DMAP for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, toluene) under inert atmospheres improve reaction efficiency .

- Stepwise purification : Thin-layer chromatography (TLC) and column chromatography are critical for intermediate isolation .

Q. How is the purity and structural integrity of the compound verified?

Methodological approaches include:

| Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment (>98%) | Retention time, peak symmetry |

| NMR (¹H/¹³C) | Structural confirmation | Chemical shifts for methoxy, pyridine, and carboxamide groups |

| X-ray crystallography | 3D conformation analysis | Bond angles, intermolecular interactions |

Q. What biological targets are hypothesized for this compound?

Preliminary studies suggest interactions with:

- Kinases or GPCRs : The pyridine-carboxamide scaffold mimics ATP-binding motifs in kinases .

- Enzymes : Methoxy groups may influence substrate binding in oxidoreductases .

Functional assays (e.g., enzyme inhibition, receptor binding) are recommended to validate targets .

Q. What safety precautions are required for handling this compound?

- Toxicity : Limited acute toxicity data; assume Category 4 hazards (oral/dermal/inhalation) .

- Incompatible materials : Avoid strong acids/bases to prevent decomposition .

- PPE : Use fume hoods, gloves, and lab coats during synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to balance reactivity and solubility .

- Catalyst selection : Palladium or copper catalysts enhance coupling efficiency in heterocyclic systems .

- Temperature gradients : Lower temperatures (0–25°C) reduce side reactions during sensitive steps (e.g., amidation) .

- Machine learning : Use computational tools (e.g., ICReDD’s reaction path search) to predict optimal conditions .

Q. How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility .

- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to identify pharmacophores .

- Metabolic stability : Assess liver microsome degradation to rule out false negatives .

Q. What computational strategies support rational design of derivatives?

- Quantum chemical calculations : Predict reactivity of functional groups (e.g., methoxyethoxy) using DFT .

- Molecular docking : Screen virtual libraries against target proteins (e.g., kinases) to prioritize synthesis .

- ADMET modeling : Use tools like SwissADME to optimize pharmacokinetic properties .

Q. How can selective functionalization of the pyridine ring be achieved?

- Protecting groups : Temporarily block reactive sites (e.g., carboxamide) during substitutions .

- Regiospecific catalysts : Employ directing groups (e.g., boronic acids) for C–H activation at specific positions .

- Microwave-assisted synthesis : Accelerate reactions to reduce decomposition in complex systems .

Data Contradiction Analysis Example

Observed Discrepancy : Variability in enzyme inhibition IC₅₀ values across studies.

Resolution Strategy :

Replicate assays under identical conditions (pH, temperature).

Characterize batch purity (HPLC, NMR) to rule out impurities .

Test metabolite interference using liver S9 fractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.